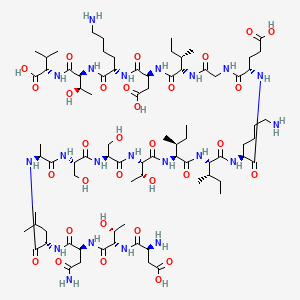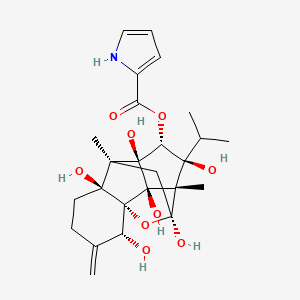
9,21-Dehydroryanodine
Vue d'ensemble
Description
9,21-Dehydroryanodine is a derivative of the natural alkaloid ryanodine, which is isolated from the bark of the plant Ryania speciosa. Both ryanodine and dehydroryanodine are known for their high affinity and biphasic modulation of calcium release channels in various cell types . These compounds have significant implications in the study of muscle function and intracellular calcium regulation.
Mécanisme D'action
Target of Action
Dehydroryanodine, a plant alkaloid, is a specific and potent modulator of the sarcoplasmic reticulum calcium release channel . This channel, also known as the ryanodine receptor, plays an integral role in excitation-contraction coupling in striated muscle . It mediates the release of contractile calcium from intracellular sarcoplasmic reticulum stores .
Biochemical Pathways
The primary biochemical pathway affected by dehydroryanodine is the calcium signaling pathway. By modulating the sarcoplasmic reticulum calcium release channel, dehydroryanodine influences the release of calcium from intracellular stores. This disrupts normal calcium signaling, which is crucial for various cellular processes, including muscle contraction .
Pharmacokinetics
The compound’s ability to bind to and modulate the sarcoplasmic reticulum calcium release channel suggests that it can penetrate cell membranes and reach its intracellular target .
Result of Action
The primary result of dehydroryanodine’s action is the disruption of intracellular calcium regulation. This leads to tonic contracture in skeletal muscle and slowed contractile responses in cardiac myocytes . By selectively activating the sarcoplasmic reticulum calcium release channel, dehydroryanodine can cause significant changes in muscle contraction .
Action Environment
The action of dehydroryanodine is influenced by the cellular environment, particularly the concentration of calcium ions. The compound’s efficacy and stability may also be affected by factors such as pH, temperature, and the presence of other molecules that can interact with the sarcoplasmic reticulum calcium release channel .
Analyse Biochimique
Biochemical Properties
Dehydroryanodine, like ryanodine, is a high-affinity, biphasic modulator of intracellularly located, calcium-regulated calcium release channels of various cell types . It interacts with these channels and influences their function . The nature of these interactions is complex and involves binding to specific sites on the calcium release channel .
Cellular Effects
Dehydroryanodine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of calcium release channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Dehydroryanodine involves its interaction with calcium release channels. It binds to specific sites on these channels, leading to their activation or deactivation . This binding interaction can result in changes in gene expression and can influence enzyme activity .
Transport and Distribution
Given its interaction with calcium release channels, it may be transported to these channels within cells .
Subcellular Localization
Given its interaction with intracellular calcium release channels, it is likely localized to the regions of the cell where these channels are present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9,21-Dehydroryanodine can be synthesized from ryanodine through a series of chemical reactions. One common method involves the catalytic reduction of ryanodine to dehydroryanodine . This process typically requires specific reaction conditions, including the use of tritium-labeled ryanodine and catalytic hydrogenation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of dehydroryanodine on a larger scale would likely involve optimizing the catalytic reduction process to ensure high yield and purity. This might include the use of advanced purification techniques and controlled reaction environments to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 9,21-Dehydroryanodine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its functional properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize dehydroryanodine.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
9,21-Dehydroryanodine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a molecular probe to study calcium release channels.
- Investigated for its potential to modulate intracellular calcium levels.
Biology:
- Employed in studies of muscle function and intracellular signaling.
- Used to investigate the physiological effects of calcium channel modulation.
Medicine:
- Potential therapeutic applications in treating muscle-related disorders.
- Explored for its role in modulating cardiac function and preventing arrhythmias.
Industry:
- Utilized in the development of new calcium channel modulators.
- Applied in the production of high-affinity binding agents for biochemical assays.
Comparaison Avec Des Composés Similaires
Ryanodine: The parent compound, known for its high affinity and biphasic modulation of calcium channels.
Diterpene Esters: Other diterpene esters related to ryanodine, such as diterpene ester A, B, C, and D.
Uniqueness: 9,21-Dehydroryanodine’s unique biphasic action and high affinity for calcium release channels make it a valuable tool in scientific research. Its ability to modulate calcium levels with precision sets it apart from other calcium channel modulators.
Propriétés
IUPAC Name |
[(1R,2R,6S,7S,9S,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNBBLVUYSFRK-OHEPIYSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1([C@H]([C@]2([C@]3(C[C@]4([C@@]1([C@@]2([C@@]5([C@@]3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915473 | |
| Record name | 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94513-55-0 | |
| Record name | 9,21-Didehydroryanodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94513-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)
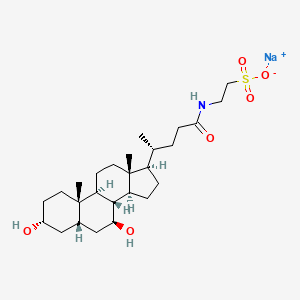
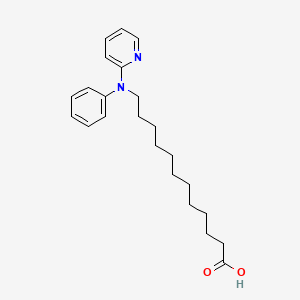
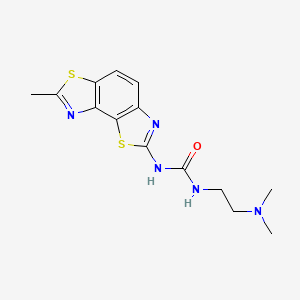

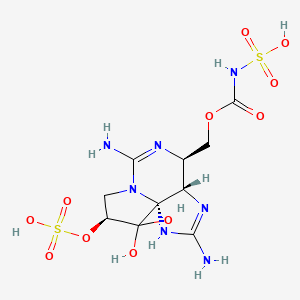
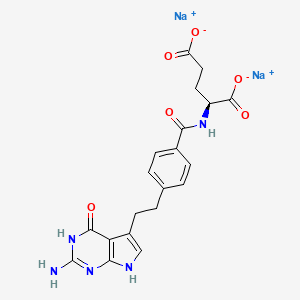


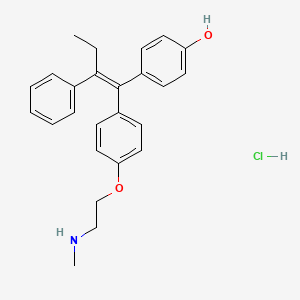
![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)
